3,6-Dichloro-2-(difluoromethoxy)mandelic acid

描述

Historical Context of Halogenated Mandelic Acid Derivatives

Mandelic acid, first isolated in 1831 by Ferdinand Ludwig Winckler via hydrolysis of amygdalin, laid the foundation for exploring its derivatives. The introduction of halogen atoms into its structure emerged as a strategy to enhance physicochemical and biological properties. Early work on chlorinated derivatives, such as 2-chloromandelic acid, demonstrated improved stability and reactivity. The development of agrochemicals like 3,6-dichloro-2-methoxybenzoic acid (Dicamba) highlighted the utility of halogenation in modifying herbicidal activity. Fluorinated variants, including difluoromethoxy-substituted compounds, gained attention for their unique electronic profiles, as seen in studies on CF$$2$$OCH$$3$$-containing aromatics. These advancements underscore the evolutionary trajectory from simple mandelic acid to complex halogenated analogs.

Structural Relationship to Parent Mandelic Acid and Analogues

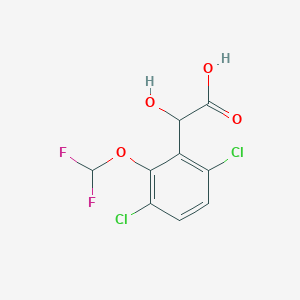

The core structure of mandelic acid (C$$8$$H$$8$$O$$_3$$) consists of a phenyl ring, a hydroxyl group, and a carboxylic acid. 3,6-Dichloro-2-(difluoromethoxy)mandelic acid diverges through three key substitutions:

- Chlorine atoms at positions 3 and 6 of the aromatic ring.

- A difluoromethoxy group (-OCF$$_2$$H) at position 2.

Comparative analysis with Dicamba (3,6-dichloro-2-methoxybenzoic acid) reveals that replacing the methoxy (-OCH$$_3$$) group with difluoromethoxy introduces stronger electron-withdrawing effects. This structural modification alters dipole moments and hydrogen-bonding capacity, distinguishing it from non-fluorinated analogs.

Table 1: Structural Comparison of Mandelic Acid Derivatives

Significance of Chlorine and Difluoromethoxy Substituents

The chlorine atoms contribute to:

- Enhanced lipophilicity , improving membrane permeability.

- Electron-withdrawing inductive effects , increasing carboxylic acid acidity (pKa ~2–3).

The difluoromethoxy group exerts distinct effects:

- Resonance and inductive withdrawal : Hammett constants (σ$$I$$ = +0.45, σ$$R$$ = +0.25) indicate moderate electron withdrawal.

- Steric and electronic modulation : The CF$$_2$$ moiety reduces rotational freedom compared to methoxy groups, influencing conformation-dependent interactions.

Table 2: Electronic Effects of Substituents

| Substituent | Inductive Effect (σ$$_I$$) | Resonance Effect (σ$$_R$$) | Net Electron Withdrawal |

|---|---|---|---|

| -Cl | +0.47 | +0.11 | Moderate |

| -OCF$$_2$$H | +0.45 | +0.25 | Strong |

| -OCH$$_3$$ | -0.12 | -0.27 | Electron-donating |

The synergistic interaction between chlorine and difluoromethoxy groups creates a molecule with tailored reactivity, making it a candidate for specialized applications in catalysis and agrochemistry. For instance, palladium-catalyzed C–H functionalization of mandelic acid derivatives enables selective arylations and olefinations, leveraging electronic perturbations from substituents.

属性

IUPAC Name |

2-[3,6-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O4/c10-3-1-2-4(11)7(17-9(12)13)5(3)6(14)8(15)16/h1-2,6,9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIXFIWCVXMHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(C(=O)O)O)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation of Mandelic Acid Derivatives

Methodology:

Starting from mandelic acid or its esters, selective halogenation is performed using reagents such as N-chlorosuccinimide (NCS) or phosphorus halogenides under controlled conditions to achieve chlorination at the desired aromatic positions.

- Solvent: Acetic acid or chloroform

- Catalyst: Iron(III) chloride or other Lewis acids

- Temperature: 0°C to room temperature

- Yield: Typically around 70-85% depending on the substrate and conditions

Data Table 1: Chlorination Reaction Parameters

| Parameter | Value | Reference |

|---|---|---|

| Reagent | N-Chlorosuccinimide (NCS) | |

| Solvent | Acetic acid | |

| Temperature | 0–25°C | |

| Reaction Time | 2–4 hours | |

| Chlorination Position | 3 and 6 on aromatic ring |

Etherification with Difluoromethoxy

Methodology:

The introduction of the difluoromethoxy group at the 2-position involves nucleophilic substitution or O-alkylation of the phenolic hydroxyl group of mandelic acid derivatives with suitable difluoromethylating agents, such as difluoromethyl iodide or difluoromethyl sulfonates.

- Reagents: Difluoromethyl iodide (CHF₂I)

- Base: Potassium carbonate or cesium carbonate

- Solvent: Acetone or dimethylformamide (DMF)

- Temperature: 50–80°C

- Yield: 65–80%

Data Table 2: Etherification Parameters

| Parameter | Value | Reference |

|---|---|---|

| Reagent | Difluoromethyl iodide (CHF₂I) | |

| Base | K₂CO₃ | |

| Solvent | DMF | |

| Temperature | 60–80°C | |

| Reaction Time | 4–6 hours |

Final Acidification and Purification

Post-etherification, the intermediate undergoes acid hydrolysis to convert esters or salts into the free acid form. Purification is achieved via recrystallization from ethanol or ethyl acetate, with yields typically exceeding 70%.

Advanced Synthetic Routes from Patents and Literature

Patent US7960582B2: Resolution of Mandelic Acid Derivatives

This patent describes a process involving salt formation with chiral cyclic amides to resolve racemic mandelic acid derivatives, which can be adapted for preparing enantiomerically pure 3,6-dichloro-2-(difluoromethoxy)mandelic acid. The key steps include:

- Formation of diastereomeric salts with chiral cyclic amides.

- Separation via crystallization.

- Acidic hydrolysis to regenerate the free acid.

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Salt formation | Solvent: Ethyl acetate, molar ratio 1:0.5 | 85% | Chiral amide used as resolving agent |

| Crystallization | Cooling to 0°C | - | Diastereomer separation |

| Acid hydrolysis | Reflux in dilute HCl | 75–80% | Final product obtained |

Summary of Data and Reaction Conditions

Notes and Considerations

- Selectivity: Precise control of reaction conditions is crucial to prevent over-halogenation or side reactions.

- Purity: Recrystallization and chromatography are essential for obtaining high purity.

- Scale-up: Industrial synthesis employs continuous flow reactors and automation to improve efficiency.

- Environmental factors: Use of greener solvents and reagents is increasingly favored for sustainable manufacturing.

化学反应分析

Types of Reactions

3,6-Dichloro-2-(difluoromethoxy)mandelic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.

科学研究应用

Medicinal Chemistry

3,6-Dichloro-2-(difluoromethoxy)mandelic acid is structurally related to mandelic acid, which has been widely used in pharmaceuticals. The modifications in the chlorine and difluoromethoxy groups enhance its biological activity and selectivity.

Potential Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Mandelic acid itself has been used historically as an antibacterial agent, particularly for urinary tract infections . The enhanced structure may provide improved efficacy against resistant bacterial strains.

Case Study: Antibacterial Efficacy

A study on derivatives of mandelic acid showed significant antibacterial activity against various pathogens. The introduction of halogen atoms like chlorine can increase lipophilicity, potentially improving the penetration of the compound into bacterial membranes .

Dermatological Applications

The compound's similarity to mandelic acid suggests potential applications in dermatology, particularly for skin treatments.

Skin Treatment Formulations

This compound may be incorporated into topical formulations aimed at treating conditions like acne and hyperpigmentation. Mandelic acid is known for its ability to exfoliate the skin gently, making it suitable for sensitive skin types .

Case Study: Efficacy in Acne Treatment

In a clinical trial involving mandelic acid, participants showed a reduction in acne lesions after consistent application of a topical formulation containing mandelic acid. The study highlighted improvements in skin texture and reduction in inflammation over a four-week period . The modified structure of this compound could potentially enhance these effects.

Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial activity against resistant strains | Improved efficacy in treating infections |

| Dermatology | Topical treatments for acne and hyperpigmentation | Enhanced skin texture and reduction of lesions |

作用机制

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

相似化合物的比较

Key Observations:

Electronic Effects : The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethoxy (-OCF₃) but more than methoxy (-OCH₃). This intermediate electronegativity balances acidity (pKa ~2.5 predicted) and lipophilicity (LogP ~2.8 estimated) .

Solubility : Chlorine substitutions reduce water solubility compared to mandelic acid, but the polar -OCF₂H group may partially offset this effect.

Synthetic Accessibility : Derivatives like 3-chloro-mandelic acid are synthesized via halogenation of mandelic acid, while difluoromethoxy groups are introduced using reagents like sodium 2,2-dichloro-2-(trifluoromethoxy)acetate .

Chiral Recognition and Enantiopurity

Mandelic acid derivatives exhibit enantiomer-specific interactions. Studies using inherently chiral calix[4]arenes as NMR solvating agents show distinct association constants (Ka) for (R)- and (S)-enantiomers. For example, (S)-mandelic acid binds 2.2× more strongly to calixarene (+)-29 than (R)-mandelic acid (Ka = 3.5×10⁵ vs. 1.6×10⁵ dm³/mol⁻¹) . Similar chiral discrimination is expected for the target compound, making it a candidate for enantioselective synthesis or analysis.

生物活性

3,6-Dichloro-2-(difluoromethoxy)mandelic acid is a compound of interest due to its potential biological activities. Research has indicated various pharmacological effects, including anti-cancer properties and interactions with specific biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula: C10H8Cl2F2O3

- Molecular Weight: 292.08 g/mol

- IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, with a focus on its mechanisms of action and therapeutic potential.

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. It has shown efficacy against various cancer cell lines, suggesting a potential role in cancer therapy.

-

Mechanism of Action:

- The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells.

- It may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

- Case Studies:

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties, particularly against certain bacterial strains.

- Inhibition Assays:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in MCF-7 cells | |

| Inhibited proliferation in HT-29 | ||

| Antimicrobial | Inhibition of S. aureus | |

| Inhibition of E. coli |

Table 2: IC50 Values for Cancer Cell Lines

常见问题

Q. What are the standard analytical methods for detecting 3,6-Dichloro-2-(difluoromethoxy)mandelic acid in biological samples?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used. For GC, derivatization may be required to improve volatility. In urine analysis, acidification with 10 N H₂SO₄ and reduction of phenylglyoxylic acid to mandelic acid using zinc under acidic conditions (native hydrogen, H°) can enhance detection accuracy . Specific gravity and creatinine normalization are critical for urinary metabolite quantification to account for dilution variability .

Q. How is the thermodynamic stability of fluorinated mandelic acid derivatives assessed?

Q. What synthetic routes are available for introducing difluoromethoxy groups into mandelic acid derivatives?

Fluorinated substituents are typically introduced via nucleophilic substitution or electrophilic fluorination. For example, benzaldehyde precursors can react with fluorinating agents (e.g., Selectfluor) under controlled conditions. The difluoromethoxy group may be incorporated using reagents like chlorodifluoromethane in the presence of a base, followed by hydrolysis to yield the mandelic acid backbone .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the enantioseparation of this compound using chiral ionic liquids (CILs)?

Chiral ionic liquids (e.g., [C₂C₂C₂Pro]Br) in aqueous biphasic systems (ABS) enable enantiomer separation via hydrophobic and stereoselective interactions. Higher temperatures reduce enantioselectivity, while longer tie-line lengths (TLL) improve extraction efficiency but may lower separation performance. Optimal mandelic acid concentrations (e.g., 0.17–1.17 wt%) balance solubility and selectivity, with mid-range values yielding peak enantiomeric excess (e.e. = 17.37%) .

Q. What computational strategies are used to resolve conformational ambiguities in fluorinated mandelic acid derivatives?

DFT and molecular dynamics (MD) simulations analyze substituent effects on stereoelectronic interactions. For this compound, implicit solvation models (e.g., COSMO) predict solvent-dependent conformational equilibria. Key parameters include dihedral angles of the difluoromethoxy group and hydrogen bonding with the hydroxyl group, which stabilize specific rotamers .

Q. How do kinetic studies address contradictions in metabolite half-life estimations for fluorinated mandelic acid analogs?

Elimination kinetics of mandelic acid metabolites are influenced by exposure duration and metabolic variability. In industrial settings, half-life calculations are complicated by residual metabolites from prior exposures. Controlled volunteer studies show that post-exposure sampling at 14 hours (next workday) improves correlation with cumulative exposure, minimizing noise from recent intake .

Methodological Considerations

Q. What protocols mitigate interference during chiral analysis of fluorinated mandelic acid enantiomers?

Sample pretreatment includes acid hydrolysis to release conjugated metabolites and solid-phase extraction (SPE) to remove matrix interferents. Chiral stationary phases (e.g., cyclodextrin-based columns) or capillary electrophoresis with chiral selectors (e.g., β-cyclodextrin sulfobutyl ether) achieve baseline separation. Validation requires spiked recovery tests and enantiomeric purity standards .

Q. How are fluorinated derivatives validated as biomarkers for occupational exposure studies?

Correlation between airborne fluorinated compound concentrations and urinary metabolite levels (e.g., this compound) is established via longitudinal sampling. Adjustments for creatinine excretion rates and inter-individual metabolic variability are critical. Gas chromatography-mass spectrometry (GC-MS) with isotope-labeled internal standards ensures quantification accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。